3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea
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Overview
Description
3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea is a complex organic compound that features a thiourea group linked to an indole derivative and a pyridine moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methoxy and methyl substituents are introduced through appropriate substitution reactions.
The thiourea moiety is then introduced by reacting the indole derivative with a suitable isothiocyanate under mild conditions. The final step involves the coupling of the pyridine moiety to the thiourea group, which can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the subsequent substitution and coupling reactions.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The indole and thiourea moieties can be oxidized under appropriate conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic rings in the indole and pyridine moieties can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The thiourea group can form hydrogen bonds with target proteins, enhancing binding affinity . The pyridine moiety can further stabilize these interactions through π-π stacking and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-methoxy-2-methyl-1H-indole: Shares the indole core but lacks the thiourea and pyridine moieties.
2-(5-methoxy-2-methyl-1H-indol-3-yl)ethylamine: Similar structure but lacks the benzyl and pyridine groups.
N-(pyridin-2-ylmethyl)thiourea: Contains the thiourea and pyridine moieties but lacks the indole core.
Uniqueness
3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea is unique due to the combination of its indole, thiourea, and pyridine moieties. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities .
Properties
IUPAC Name |
3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4OS/c1-19-23(24-16-22(31-2)11-12-25(24)29-19)13-15-30(18-21-10-6-7-14-27-21)26(32)28-17-20-8-4-3-5-9-20/h3-12,14,16,29H,13,15,17-18H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBUXNCZVSUJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCN(CC3=CC=CC=N3)C(=S)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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